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Compound of Interest

Compound Name: ASP5878

Cat. No.: B8085365 Get Quote

This guide provides a detailed comparison of the efficacy of two selective FGFR inhibitors,

ASP5878 (futibatinib) and AZD4547, in the context of cancers driven by fibroblast growth factor

receptor (FGFR) amplification. The information is intended for researchers, scientists, and

professionals in the field of drug development.

Mechanism of Action
Both ASP5878 and AZD4547 are potent and selective inhibitors of FGFR family members

(FGFR1, 2, 3, and 4), which are key drivers in various cancers when they are amplified,

mutated, or translocated. A primary distinction between the two lies in their binding mechanism.

ASP5878, now known as futibatinib, is an irreversible inhibitor that covalently binds to a

specific cysteine residue in the P-loop of the FGFR kinase domain. This irreversible binding

leads to a sustained inhibition of FGFR signaling. In contrast, AZD4547 is a reversible inhibitor

that competes with ATP for binding to the kinase domain of the FGFRs.

Preclinical Efficacy
The preclinical activity of both compounds has been evaluated in various cancer cell lines with

FGFR alterations, demonstrating potent inhibition of cell proliferation.

Table 1: In Vitro IC50 Values of ASP5878 (Futibatinib)
and AZD4547 in FGFR-Altered Cancer Cell Lines

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8085365?utm_src=pdf-interest
https://www.benchchem.com/product/b8085365?utm_src=pdf-body
https://www.benchchem.com/product/b8085365?utm_src=pdf-body
https://www.benchchem.com/product/b8085365?utm_src=pdf-body
https://www.benchchem.com/product/b8085365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8085365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
FGFR
Alteration

ASP5878
(Futibatinib)
IC50 (nM)

AZD4547 IC50
(nM)

SNU-16 Gastric Cancer
FGFR2

Amplification
16 3.6

KATO-III Gastric Cancer
FGFR2

Amplification
28.5 9.5

MGH-U3 Bladder Cancer
FGFR3-TACC3

Fusion
21 -

RT112/84 Bladder Cancer FGFR3 Mutation 19.3 29

AN3CA
Endometrial

Cancer
FGFR2 Mutation - 5

Note: IC50 values are collated from different studies and may not be directly comparable due to

variations in experimental conditions. "-" indicates data not readily available.

Clinical Efficacy
Clinical trials have demonstrated the therapeutic potential of both ASP5878 (futibatinib) and

AZD4547 in patients with FGFR-aberrant tumors. It is important to note that no head-to-head

clinical trials comparing the two drugs have been conducted. The following tables summarize

findings from separate clinical studies.

Table 2: Clinical Efficacy of ASP5878 (Futibatinib) in
Advanced Cholangiocarcinoma
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Clinical Trial Patient Population
Objective
Response Rate
(ORR)

Duration of
Response (DoR)

FOENIX-CCA2

(Phase II)

Locally

advanced/metastatic

cholangiocarcinoma

with FGFR2

fusions/rearrangement

s (n=103)

42% 9.7 months (median)

Table 3: Clinical Efficacy of AZD4547 in Advanced Solid
Tumors

Clinical Trial
Patient
Population

Objective
Response
Rate (ORR)

Progression-
Free Survival
(PFS)

Disease
Control Rate
(DCR)

Phase II Study

Metastatic

urothelial cancer

with FGFR

alterations

(n=27)

22.2%
4.9 months

(median)
63%

SHINE (Phase II)

Advanced gastric

cancer with

FGFR2

amplification

(n=71)

4.2%

(monotherapy

arm)

1.9 months

(median)

35.2%

(monotherapy

arm)

Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of ASP5878 and AZD4547 is typically assessed using a variety of

cancer cell lines with known FGFR alterations. A representative protocol is as follows:
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Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics.

Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They

are then treated with a range of concentrations of the FGFR inhibitor (e.g., 0.1 nM to 10 µM)

for a specified period, often 72 hours.

Viability Assessment: Cell viability is measured using a colorimetric assay such as the

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

Data Analysis: The luminescence or absorbance values are converted to percentage of

inhibition relative to vehicle-treated control cells. IC50 values (the concentration of drug that

inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vivo Tumor Xenograft Studies
The in vivo efficacy of these inhibitors is evaluated in animal models, typically immunodeficient

mice bearing human tumor xenografts.

Model System: Nude mice are subcutaneously implanted with cancer cells harboring FGFR

amplifications (e.g., SNU-16 or KATO-III).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Drug Administration: Mice are randomized into treatment and control groups. The FGFR

inhibitor is administered orally once or twice daily at a predetermined dose. The control

group receives a vehicle solution.

Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice

weekly). The study endpoint is typically reached when tumors in the control group reach a

specific size or after a set duration of treatment.

Pharmacodynamic Analysis: To confirm target engagement, tumor samples may be collected

at the end of the study to assess the phosphorylation levels of FGFR and its downstream

signaling proteins (e.g., FRS2, ERK, AKT) via methods like Western blotting or

immunohistochemistry.
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Visualizing Key Pathways and Workflows
FGFR Signaling Pathway and Inhibitor Action

Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

FGF Ligand

FGFR

FRS2

P

PI3K

GRB2

SOS

RAS

RAF

MEK

ERK

Gene Expression
(Proliferation, Survival)

AKT

ASP5878 (Futibatinib)
AZD4547

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8085365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Simplified FGFR signaling cascade and the point of inhibition by ASP5878 and

AZD4547.

General Workflow for Preclinical Evaluation of FGFR
Inhibitors
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Caption: A typical experimental workflow for the preclinical assessment of FGFR inhibitors.
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To cite this document: BenchChem. [A Comparative Analysis of ASP5878 (Futibatinib) and
AZD4547 in FGFR-Amplified Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8085365#efficacy-of-asp5878-vs-azd4547-in-fgfr-
amplified-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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